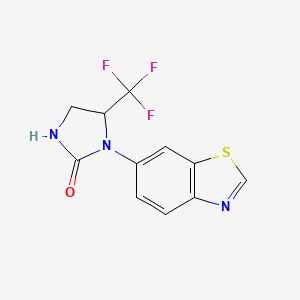

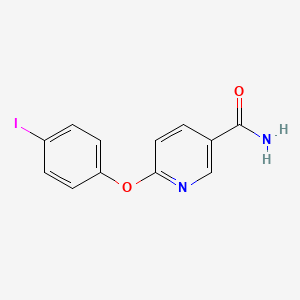

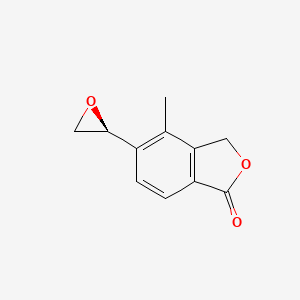

![molecular formula C22H23NO B1398057 (2R)-1-[(Triphenylmethyl)amino]propan-2-ol CAS No. 871470-74-5](/img/structure/B1398057.png)

(2R)-1-[(Triphenylmethyl)amino]propan-2-ol

Overview

Description

This compound is an amino alcohol with a triphenylmethyl group attached to the nitrogen. Amino alcohols have both an amine (-NH2) and alcohol (-OH) functional group. The triphenylmethyl group is a common protecting group in organic chemistry .

Chemical Reactions Analysis

Amino alcohols can participate in a variety of chemical reactions. They can act as both nucleophiles and bases, reacting with electrophiles and acids, respectively. The triphenylmethyl group can be removed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Amino alcohols generally have higher boiling points than their parent alcohols due to the presence of the polar amine and alcohol groups .Scientific Research Applications

Pharmacological Profile and Antidepressant Activity

(2R)-1-[(Triphenylmethyl)amino]propan-2-ol and its derivatives have been explored for their pharmacological properties, particularly in the context of their interactions with neurotransmitter systems and potential antidepressant effects. For instance, studies have shown that certain derivatives, characterized by their interactions with the glutamatergic system, exhibit antidepressant-like activities in animal models. Such compounds demonstrate the potential for modulating neurotransmitter systems, offering insights into novel antidepressant therapies (Pałucha-Poniewiera et al., 2010).

Antihypertensive Properties

Further research into the derivatives of (2R)-1-[(Triphenylmethyl)amino]propan-2-ol has revealed their potential antihypertensive effects. Specific compounds within this chemical class have been synthesized and evaluated for their ability to lower blood pressure in models of hypertension. The exploration of these derivatives contributes to the development of new therapeutic options for managing hypertension, highlighting the versatility of (2R)-1-[(Triphenylmethyl)amino]propan-2-ol in medicinal chemistry (Cassidy et al., 1992).

Metabolic Insights and Pharmacokinetic Modeling

The metabolic pathways and pharmacokinetic behavior of (2R)-1-[(Triphenylmethyl)amino]propan-2-ol and its analogs have also been a focus of scientific investigation. Studies employing physiologically based pharmacokinetic modeling have provided valuable insights into how these compounds are processed within the body, their distribution across different tissues, and their elimination. This research is crucial for understanding the safety, efficacy, and optimal dosing of these compounds when considering their therapeutic applications (Meno-Tetang et al., 2006).

Antidepressant and Anxiolytic Effects

Investigations into the neuropsychiatric applications of (2R)-1-[(Triphenylmethyl)amino]propan-2-ol derivatives have highlighted their potential as antidepressants and anxiolytics. Compounds such as MGS0039 have been identified as potent antagonists of group II metabotropic glutamate receptors, displaying significant antidepressant-like effects in various animal models. This line of research underscores the therapeutic promise of these compounds in treating mood disorders and improving mental health (Chaki et al., 2004).

Safety And Hazards

properties

IUPAC Name |

(2R)-1-(tritylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c1-18(24)17-23-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23-24H,17H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFBHJAUZWXFOY-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732660 | |

| Record name | (2R)-1-[(Triphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-[(Triphenylmethyl)amino]propan-2-ol | |

CAS RN |

871470-74-5 | |

| Record name | (2R)-1-[(Triphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)

![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)

![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)

![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)